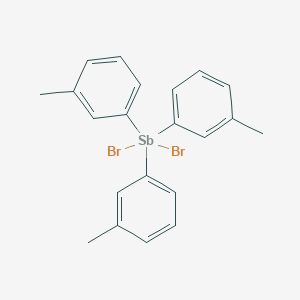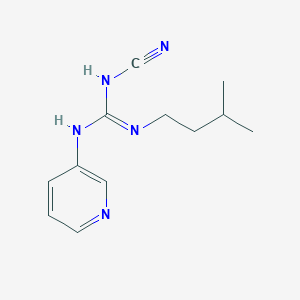![molecular formula C17H14N2O3 B14593997 4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one CAS No. 61298-24-6](/img/structure/B14593997.png)
4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methyl group at the 4-position and a 4-nitrophenylmethyl substituent at the 1-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Methyl Group: The methyl group can be introduced at the 4-position through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the 4-Nitrophenylmethyl Group: The 4-nitrophenylmethyl group can be attached to the 1-position through a nucleophilic substitution reaction using 4-nitrobenzyl chloride and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing efficient purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-nitrophenylmethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: 4-Methyl-1-[(4-aminophenyl)methyl]quinolin-2(1H)-one.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription, which is a common mechanism for its anticancer activity.
相似化合物的比较
Similar Compounds
4-Methylquinolin-2(1H)-one: Lacks the 4-nitrophenylmethyl group, resulting in different biological activities.
1-[(4-Nitrophenyl)methyl]quinolin-2(1H)-one: Lacks the methyl group at the 4-position, which may affect its chemical reactivity and biological properties.
4-Nitroquinoline-2(1H)-one: Lacks the 4-methyl and 1-[(4-nitrophenyl)methyl] groups, leading to different chemical and biological characteristics.
Uniqueness
4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one is unique due to the presence of both the 4-methyl and 1-[(4-nitrophenyl)methyl] groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these substituents enhances its versatility as a building block in synthetic chemistry and its potential as a therapeutic agent.
属性
CAS 编号 |
61298-24-6 |
|---|---|
分子式 |
C17H14N2O3 |
分子量 |
294.30 g/mol |
IUPAC 名称 |
4-methyl-1-[(4-nitrophenyl)methyl]quinolin-2-one |
InChI |
InChI=1S/C17H14N2O3/c1-12-10-17(20)18(16-5-3-2-4-15(12)16)11-13-6-8-14(9-7-13)19(21)22/h2-10H,11H2,1H3 |
InChI 键 |
AANKINNYEZPZEU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)CC3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


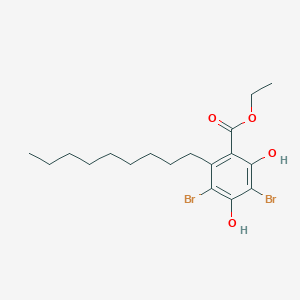
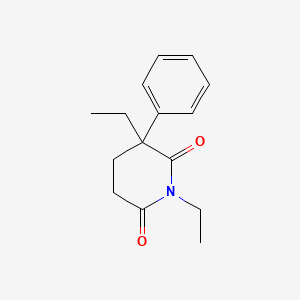
![4,4,5-Trimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14593925.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)-](/img/structure/B14593930.png)
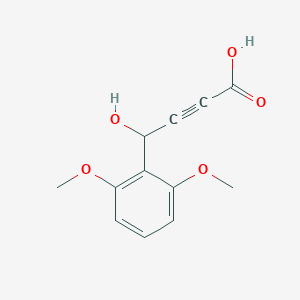

![7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid](/img/structure/B14593954.png)
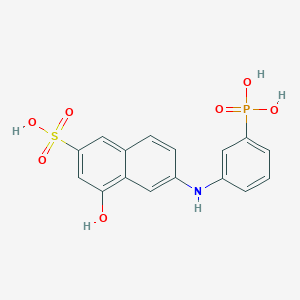
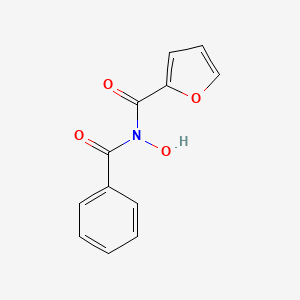
![[2-Amino-4-(2-aminophenyl)-4-oxobutanamido]acetic acid](/img/structure/B14593978.png)
![3,4-Dimethyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one](/img/structure/B14593981.png)
![2-[(Benzylsulfanyl)methyl]-4-methoxyphenol](/img/structure/B14593987.png)
